Thalidomide-O-acetamido-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG4-OH: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG4-OH typically involves the conjugation of thalidomide with a PEG4 linker. The process often includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker under controlled conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of thalidomide and PEG4 linker are processed in batches to produce the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities and ensure high purity
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-acetamido-PEG4-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PEG4 linker can be replaced with other functional groups.
Click Chemistry: The azide group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for dissolving the reactants
Major Products: The major products formed from these reactions include various conjugates where the PEG4 linker is replaced or modified with other functional groups .
Scientific Research Applications
Thalidomide-O-acetamido-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG4-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This process is crucial for the selective degradation of target proteins, making it a valuable tool in PROTAC technology .
Comparison with Similar Compounds
Thalidomide-O-PEG4-NHS ester: A similar compound used in PROTAC technology with a different reactive group.
Thalidomide-O-PEG4-azide: Another variant used in click chemistry reactions.
Thalidomide-O-amido-PEG4-propargyl: Incorporates a propargyl group for specific conjugation reactions.
Uniqueness: Thalidomide-O-acetamido-PEG4-OH is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to selectively degrade target proteins through the ubiquitin-proteasome system. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H29N3O10 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30) |
InChI Key |
ACEWXSQOQGCDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.